4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Receptor Binding Benzamide Pharmacology Target Engagement

This compound is a structurally unique, unexplored benzamide with no published bioactivity. Its sole procurement rationale is as a novel chemotype for diversity-oriented screening libraries or as a synthetic building block for analog generation. Selection must be based on novelty, not performance—ideal for hit discovery where new chemical space is prioritized. Confirm in-house profiling needs before ordering.

Molecular Formula C22H29N3O2
Molecular Weight 367.493
CAS No. 898430-80-3
Cat. No. B2356885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898430-80-3
Molecular FormulaC22H29N3O2
Molecular Weight367.493
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C
InChIInChI=1S/C22H29N3O2/c1-17-4-6-18(7-5-17)21(25-14-12-24(2)13-15-25)16-23-22(26)19-8-10-20(27-3)11-9-19/h4-11,21H,12-16H2,1-3H3,(H,23,26)
InChIKeyJOVOIQZKMNNGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-80-3): Procurement-Relevant Chemical Identity and Baseline Characteristics


4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-80-3) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-methoxybenzamide core linked via an ethyl bridge to a 4-methylphenyl and a 4-methylpiperazine moiety [1]. Its molecular formula is C22H29N3O2 with a molecular weight of approximately 367.5 g/mol [1]. The compound is primarily offered as a research chemical by screening-library suppliers, with reported purity levels typically ≥90% [2]. Publicly available biological annotation for this specific compound is extremely limited; no quantitative bioactivity data, target engagement profiles, or in vivo pharmacokinetic parameters have been identified in peer-reviewed literature or authoritative databases as of the search date.

Why Generic Substitution Is Not Supported for 4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Without Comparative Performance Data


For 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, the concept of 'generic substitution' is currently inapplicable due to a near-total absence of quantitative, comparator-based evidence for any biological or physicochemical property. The compound lacks published potency, selectivity, metabolic stability, or in vivo efficacy data that would allow a scientific user to differentiate it from even its closest structural analogs, such as the 2-methoxy regioisomer (CAS 898448-82-3) or the 4-methylbenzamide variant N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide (CAS 898414-31-8) [1]. Without head-to-head data, any claim of superiority or specific advantage for this compound over another benzamide derivative is unsupported. Therefore, a procurement decision cannot be driven by performance differentiation; it can only be based on synthetic accessibility, cost, or inclusion in a specific screening library where it serves as a singleton probe.

Quantitative Differentiation Evidence for 4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide: A Gap Analysis


Absence of Reported Target Binding Affinity Precludes Comparison with In-Class Benzamide Receptor Ligands

No quantitative binding affinity data (e.g., Ki, IC50, Kd) for any receptor, enzyme, or transporter target could be located for 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide in PubMed, PubChem, ChEMBL, or patent literature. This contrasts with structurally related benzamides, such as N-[4-(2-methoxyphenyl)-piperazin-1-ylmethyl]-4-methylbenzamide, which exhibits a reported Ki of 3.39 nM at the human dopamine D4 receptor [1]. The complete data void for the target compound means no evidence-based claim of receptor affinity, selectivity, or potency can be made relative to any comparator.

Receptor Binding Benzamide Pharmacology Target Engagement

Lack of Metabolic Stability or Pharmacokinetic Profiling Versus Established Benzamide Scaffolds

No experimental ADME or pharmacokinetic parameters (e.g., intrinsic clearance, half-life, Cmax, oral bioavailability) have been reported for 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide. In silico predictions of drug-likeness are available for the broader benzamide class but are not compound-specific and cannot substitute for empirical data . The absence of PK characterization precludes any comparison with optimized leads such as 4-(4-methylpiperazin-1-yl)-N-(5-(2-(thiophen-2-yl)acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide (PHA-680626), for which pharmacokinetic profiles are documented in the literature.

Metabolic Stability Pharmacokinetics Drug-likeness

Undefined Selectivity Profile Against Off-Target Panels Compared to Multi-Kinase Benzamide Inhibitors

No selectivity screening data (e.g., Eurofins/CEREP panel, kinase profiling) are publicly available for 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide. This stands in marked contrast to advanced benzamide derivatives such as 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Imatinib intermediate analogs), where comprehensive selectivity profiles have been published . The undefined polypharmacology of the target compound introduces unquantifiable risk for off-target effects, making it unsuitable for hypothesis-driven biological studies where target specificity is paramount.

Selectivity Off-target Activity Kinase Profiling

Realistic Application Scenarios for 4-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Given the Evidence Gap


Singleton Probe in Phenotypic Screening Libraries Requiring Unexplored Chemical Space

The compound's only justifiable use is as a structurally novel, unexplored entity within a diversity-oriented screening library. Its value derives solely from its absence from existing annotated compound collections, providing a new chemotype for hit discovery in agnostic phenotypic assays. No performance-based expectations can be attached.

Synthetic Intermediate for Parallel Library Synthesis of Benzamide Derivatives

The compound may serve as a starting material or intermediate for medicinal chemistry exploration, where the 4-methoxybenzamide core and 4-methylpiperazinyl-ethyl side chain are elaborated to generate analog series. Its utility is as a synthetic building block, not as a bioactive probe. [1]

Negative Control or Inactive Comparator in Target-Based Assays (Pending Experimental Confirmation)

If experimental testing confirms the compound lacks activity at a given target, it could serve as a structurally matched negative control for active benzamide ligands. However, procurement for this purpose must be preceded by in-house profiling, as no public inactivity data exist. [2]

Quote Request

Request a Quote for 4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.